molecular formula C15H20N2O3S B2927438 N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide CAS No. 868370-30-3

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide

Cat. No. B2927438
CAS RN: 868370-30-3
M. Wt: 308.4
InChI Key: NFBHDYWPIYLGNY-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide, also known as DMBMF, is a synthetic compound that has been studied for its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Characterization

  • Novel Dipeptide Mimetics : The synthesis of novel compounds, including a derivative similar to the specified chemical, has been reported, emphasizing the importance of these molecules in the development of new therapeutic agents. The synthesized compounds have been characterized by infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectra, indicating their potential in various biomedical applications (Todorov & Naydenova, 2010).

Anticonvulsant and Neuroprotective Effects

  • Anticonvulsant and Neuroprotective Properties : A study on N-(substituted benzothiazol-2-yl)amides demonstrated the anticonvulsant and neuroprotective effect of these compounds, highlighting one derivative in particular for its efficacy. This research indicates the potential of such compounds in the treatment of neurological disorders and their capacity to provide neuroprotection (Hassan, Khan, & Amir, 2012).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Potential : Several studies have focused on the antimicrobial and anticancer properties of benzothiazole derivatives. These compounds exhibit significant biological activities, including DNA protective ability against oxidative damage and strong antimicrobial activity against various pathogens. Furthermore, some derivatives show potent anticancer activity, underscoring the versatility of these molecules in developing new therapeutic agents (Gür et al., 2020).

Anti-inflammatory and Antioxidant Effects

  • Inflammatory Skin Diseases Treatment : Research on alpha-lipoic acid-based derivatives, including thiazolidinedione compounds, suggests their effectiveness as oral and topical agents for treating inflammatory skin conditions such as dermatitis and psoriasis. These compounds have shown to inhibit human keratinocytes' proliferation and suppress the production of interleukin-2 by human peripheral lymphocytes, highlighting their potential as anti-inflammatory and antioxidant agents (Venkatraman et al., 2004).

Inhibition of Enzymatic Activities

  • Aldose Reductase Inhibition for Diabetic Complications : Compounds featuring benzothiazol-2-yl)methyl motifs have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in chronic diabetic complications. These inhibitors are designed to mitigate the adverse effects associated with diabetes by targeting and inhibiting specific enzymatic pathways (Van Zandt et al., 2005).

properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-5-6-7-12(18)16-15-17(2)13-10(19-3)8-9-11(20-4)14(13)21-15/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBHDYWPIYLGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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